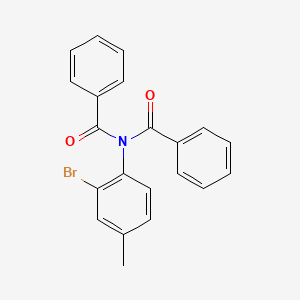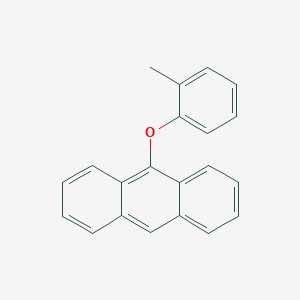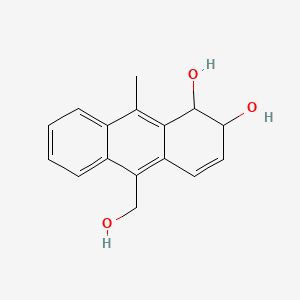
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- is a complex organic compound with a unique structure. It contains a total of 34 bonds, including 20 non-hydrogen bonds, 12 multiple bonds, and 11 aromatic bonds. The compound also features three hydroxyl groups, one primary alcohol, and two secondary alcohols .
Vorbereitungsmethoden
The synthesis of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- involves several steps. The synthetic routes and reaction conditions are crucial for obtaining the desired product. Industrial production methods typically involve the use of specific catalysts and controlled reaction environments to ensure high yield and purity .
Analyse Chemischer Reaktionen
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties. Industrially, it is used in the production of various materials and chemicals .
Wirkmechanismus
The mechanism of action of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- can be compared with other similar compounds, such as other anthracene derivatives. These compounds share some structural similarities but differ in their chemical properties and applications. The unique features of 1,2-Anthracenediol, 1,2-dihydro-10-(hydroxymethyl)-9-methyl- make it particularly valuable for specific research and industrial purposes .
Eigenschaften
CAS-Nummer |
88262-38-8 |
|---|---|
Molekularformel |
C16H16O3 |
Molekulargewicht |
256.30 g/mol |
IUPAC-Name |
10-(hydroxymethyl)-9-methyl-1,2-dihydroanthracene-1,2-diol |
InChI |
InChI=1S/C16H16O3/c1-9-10-4-2-3-5-11(10)13(8-17)12-6-7-14(18)16(19)15(9)12/h2-7,14,16-19H,8H2,1H3 |
InChI-Schlüssel |
GXMAHUHXJRLQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(C(C=CC2=C(C3=CC=CC=C13)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


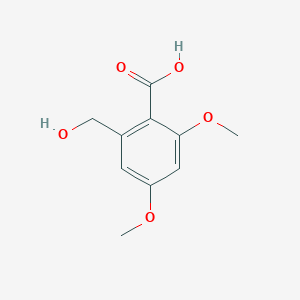
![(4R,5R)-5-Methoxy-4-[(propan-2-yl)sulfanyl]oxolan-2-one](/img/structure/B14389275.png)
![5-(Methylsulfanyl)-N-propylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14389281.png)
![N-[1-(1H-Benzimidazol-2-yl)ethyl]-N'-(4-methylphenyl)thiourea](/img/structure/B14389282.png)
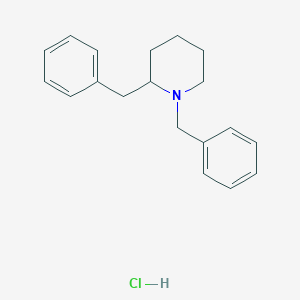
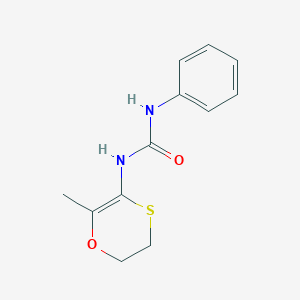
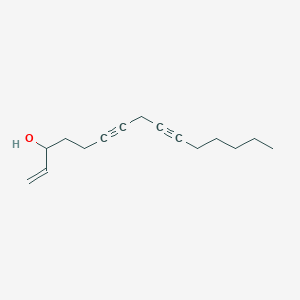
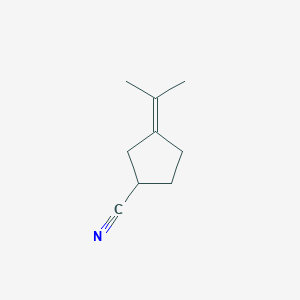

![N,N-Dimethyl-4-[(4-methylbenzene-1-sulfonyl)(phenyl)methyl]aniline](/img/structure/B14389315.png)

![4-{(E)-[4-(Piperidin-1-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14389318.png)
